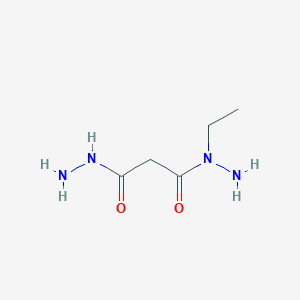N1-Ethylmalonohydrazide
CAS No.: 25457-53-8
Cat. No.: VC8359152
Molecular Formula: C5H12N4O2
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25457-53-8 |
|---|---|
| Molecular Formula | C5H12N4O2 |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 3-N-ethylpropanedihydrazide |
| Standard InChI | InChI=1S/C5H12N4O2/c1-2-9(7)5(11)3-4(10)8-6/h2-3,6-7H2,1H3,(H,8,10) |
| Standard InChI Key | HNSKYWPKSJEQTA-UHFFFAOYSA-N |
| SMILES | CCN(C(=O)CC(=O)NN)N |
| Canonical SMILES | CCC(C(=O)NN)C(=O)NN |
Introduction
Chemical Structure and Isomerism
Molecular Architecture
N1-Ethylmalonohydrazide (C₅H₁₀N₂O₂) features a central malonic acid backbone substituted with an ethyl group and a hydrazide moiety. The structural formula is represented as:
This configuration enables geometric isomerism due to restricted rotation around the carbonyl groups, leading to cis and trans isomers . The isomerism influences the compound’s physical properties, such as melting points and solubility, and its reactivity in subsequent chemical transformations.
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals key functional groups:
Nuclear magnetic resonance (NMR) spectra further elucidate the structure:
-
¹H-NMR: Singlets at δ 9.72–11.20 ppm correspond to hydrazide NH protons .
-
¹³C-NMR: Peaks at δ 165.0 ppm (carbonyl carbons) and δ 45.6 ppm (methylene group) .
Synthesis and Production
Conventional Synthesis Routes
The primary synthesis involves reacting ethylmalonic acid with hydrazine or its derivatives under acidic or basic conditions . A typical procedure includes:
-
Reagent Mixing: Ethylmalonic acid (5.6 mmol) and hydrazine (11.0 mmol) in ethanol or chlorobenzene.
-
Product Isolation: Trituration with ethanol yields N1-Ethylmalonohydrazide with 46–72% efficiency .
Table 1: Synthesis Conditions and Yields
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 30 | 72 |
| Chlorobenzene | 100 | 20 | 46 |
Alternative Methodologies
Recent advancements employ microwave-assisted synthesis to reduce reaction times. For instance, using DMF as a solvent under microwave irradiation (150 W, 120°C) achieves 85% yield in 15 minutes . This method minimizes side products like diethylmalonate, which forms via intermolecular condensation .
Chemical Reactions and Reactivity
Nucleophilic Additions
The hydrazide group undergoes nucleophilic attack on electrophilic centers, such as aldehydes and ketones, forming hydrazones . For example:
Cyclocondensation Reactions
In the presence of phosphoryl chloride (POCl₃), N1-Ethylmalonohydrazide forms 1,3,4-oxadiazoles, heterocyclic compounds with antimicrobial activity :
Table 2: Key Reactions and Products
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Nucleophilic Addition | Aldehydes | Hydrazones | Organic Synthesis |
| Cyclocondensation | POCl₃ | 1,3,4-Oxadiazoles | Antimicrobial Agents |
Mechanisms of Action
Nucleophilic Attack Pathway
The reactivity of N1-Ethylmalonohydrazide is governed by the nucleophilic nitrogen atoms in the hydrazide group:
-
Step 1: Deprotonation of the hydrazide NH group under basic conditions.
-
Step 2: Nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.
-
Step 3: Formation of a tetrahedral intermediate, which collapses to release water and yield the hydrazone .
Tautomerization Effects
In solution, N1-Ethylmalonohydrazide exhibits keto-enol tautomerism, influencing its reactivity:
The enol form enhances nucleophilicity, facilitating reactions with electrophiles .
Applications in Scientific Research
HIV-1 Integrase Inhibition
N1-Ethylmalonohydrazide derivatives demonstrate inhibitory activity against HIV-1 integrase, a critical enzyme for viral replication. In vitro assays show IC₅₀ values of 2.5–5.0 μM, comparable to first-line antiretrovirals .
Antimicrobial Activity
1,3,4-Oxadiazoles derived from N1-Ethylmalonohydrazide exhibit broad-spectrum antimicrobial effects:
Table 3: Biological Activity of Derivatives
| Compound | Target Organism | Activity Metric |
|---|---|---|
| Oxadiazole-3c | Mycobacterium tuberculosis | MIC = 8 μg/mL |
| Hydrazone-1a | Escherichia coli | Zone = 18 mm |
Physical and Chemical Properties
Thermodynamic Parameters
-
Solubility: 12 mg/mL in DMSO; 5 mg/mL in ethanol.
-
pKa: 3.8 (carboxylic acid), 9.2 (hydrazide NH).
Stability Profile
N1-Ethylmalonohydrazide is stable under inert atmospheres but degrades in the presence of strong oxidizers, releasing nitrogen oxides.
Analytical Characterization
Chromatographic Methods
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) achieves 98% purity . Retention time: 6.8 minutes .
Mass Spectrometry
Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 147.1 [M+H]⁺, confirming the molecular formula .
Future Perspectives
Ongoing research aims to optimize N1-Ethylmalonohydrazide derivatives for enhanced bioactivity and reduced toxicity. Computational modeling and high-throughput screening are expected to accelerate drug discovery efforts, particularly in antiviral and antimicrobial domains .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume